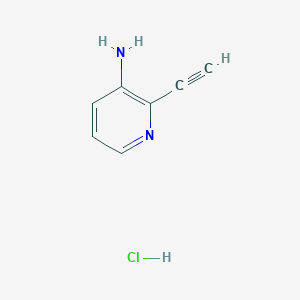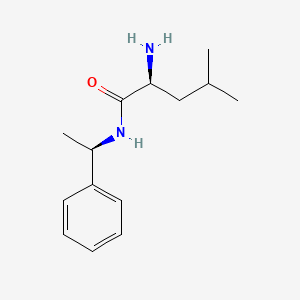
3-(Bromomethyl)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)decane is an organic compound with the molecular formula C11H23Br It is a brominated alkane, where a bromomethyl group is attached to the third carbon of a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)decane typically involves the bromination of 3-methyldecane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds as follows: [ \text{C10H21CH3} + \text{Br2} \rightarrow \text{C10H21CH2Br} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)decane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or an alkoxide (RO-). [ \text{C10H21CH2Br} + \text{Nu}^- \rightarrow \text{C10H21CH2Nu} + \text{Br}^- ]
Common Reagents and Conditions:
Hydroxide Ions (OH-): Typically used in aqueous or alcoholic solutions.
Cyanide Ions (CN-): Often used in the form of sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Alkoxides (RO-): Used in alcoholic solvents corresponding to the alkoxide.
Major Products:
Alcohols: When reacted with hydroxide ions.
Nitriles: When reacted with cyanide ions.
Ethers: When reacted with alkoxides.
Scientific Research Applications
3-(Bromomethyl)decane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The primary mechanism of action for 3-(Bromomethyl)decane involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new carbon-nucleophile bonds, replacing the carbon-bromine bond.
Comparison with Similar Compounds
1-Bromodecane: Similar in structure but with the bromine atom attached to the first carbon.
2-Bromodecane: Bromine atom attached to the second carbon.
3-Chloromethyldecane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 3-(Bromomethyl)decane is unique due to the position of the bromine atom on the third carbon, which influences its reactivity and the types of reactions it undergoes. The presence of the bromomethyl group allows for specific synthetic transformations that are not possible with other isomers.
Properties
Molecular Formula |
C11H23Br |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
3-(bromomethyl)decane |
InChI |
InChI=1S/C11H23Br/c1-3-5-6-7-8-9-11(4-2)10-12/h11H,3-10H2,1-2H3 |
InChI Key |
HXWLQRAVUCMLHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)
![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)



![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)
![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)





